5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt
Overview
Description
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is a derivative of kojic acid, which is widely recognized for its ability to chelate metal ions and its use in cosmetic and pharmaceutical formulations.
Scientific Research Applications
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt has a wide range of scientific research applications:
Chemistry: The compound is used as a chelating agent in coordination chemistry. It forms stable complexes with metal ions, which are studied for their structural and functional properties.
Biology: In biological research, the compound is used to study metal ion homeostasis and its effects on cellular processes. It is also investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: The compound’s ability to chelate metal ions makes it a candidate for treating metal overload disorders, such as iron overload in thalassemia patients. It is also explored for its potential in wound healing and skin lightening formulations.
Industry: In the industrial sector, the compound is used in the production of cosmetics, pharmaceuticals, and food additives. Its metal-chelating properties are utilized in various formulations to enhance product stability and efficacy.
Mechanism of Action
Target of Action
The primary target of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .
Mode of Action
This compound acts as an inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin . This results in a decrease in melanin production .
Biochemical Pathways
The action of this compound affects the melanogenesis pathway . By inhibiting tyrosinase, it disrupts the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . The downstream effect is a reduction in melanin production, leading to a lightening of skin color .
Pharmacokinetics
Its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular effect of this compound’s action is the inhibition of tyrosinase activity . On a cellular level, this results in decreased melanin production in melanocytes, the cells responsible for melanin synthesis . The overall effect is a lightening of skin color .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its stability may decrease during long-term storage . Additionally, its efficacy as a tyrosinase inhibitor may be affected by the pH of the environment . At low pH, it coordinates efficiently with metal ions, while at basic pH, it exists in a different form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt typically involves the reaction of kojic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where kojic acid is dissolved in water, and sodium hydroxide is added to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of the sodium salt of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are conducted under controlled temperatures and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Comparison with Similar Compounds
Similar Compounds
Deferiprone: A well-known iron chelator used in the treatment of iron overload disorders.
Kojic Acid: The parent compound of 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt, known for its skin-lightening properties.
Hydroxypyridinones: A class of compounds with similar chelating properties and applications in metal ion homeostasis.
Uniqueness
This compound is unique due to its enhanced stability and solubility compared to its parent compound, kojic acid. The sodium salt form improves its bioavailability and efficacy in various applications. Additionally, its ability to form stable complexes with a wide range of metal ions makes it a versatile compound for research and industrial use.
Properties
IUPAC Name |
sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O4.Na/c7-2-4-1-5(8)6(9)3-10-4;/h1,3,9H,2H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGSAVMIBSOBNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)C[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990380 | |
Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70145-54-9 | |
Record name | 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (5-hydroxy-4-oxo-4H-pyran-2-yl)methanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90990380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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